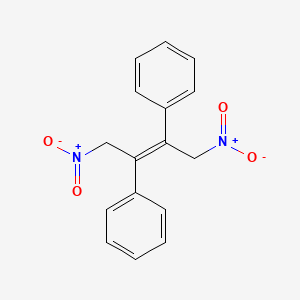

1,4-Dinitro-2,3-diphenyl-2-butene

描述

属性

CAS 编号 |

94608-59-0 |

|---|---|

分子式 |

C16H14N2O4 |

分子量 |

298.29 g/mol |

IUPAC 名称 |

[(E)-1,4-dinitro-3-phenylbut-2-en-2-yl]benzene |

InChI |

InChI=1S/C16H14N2O4/c19-17(20)11-15(13-7-3-1-4-8-13)16(12-18(21)22)14-9-5-2-6-10-14/h1-10H,11-12H2/b16-15+ |

InChI 键 |

IGEOBDZXZZSNIP-FOCLMDBBSA-N |

SMILES |

C1=CC=C(C=C1)C(=C(C[N+](=O)[O-])C2=CC=CC=C2)C[N+](=O)[O-] |

手性 SMILES |

C1=CC=C(C=C1)/C(=C(\C[N+](=O)[O-])/C2=CC=CC=C2)/C[N+](=O)[O-] |

规范 SMILES |

C1=CC=C(C=C1)C(=C(C[N+](=O)[O-])C2=CC=CC=C2)C[N+](=O)[O-] |

同义词 |

1,4-dinitro-2,3-diphenyl-2-butene DNDPB |

产品来源 |

United States |

准备方法

Preparation of 1,4-Dibromo-2,3-diphenyl-2-butene

The dibrominated intermediate, 1,4-dibromo-2,3-diphenyl-2-butene (C₁₆H₁₄Br₂), serves as a critical precursor. Its synthesis involves bromination of 2,3-diphenyl-2-butene using elemental bromine under controlled conditions. Jones et al. (1967) demonstrated that bromination proceeds efficiently in anhydrous ether at −10°C, achieving yields exceeding 75%. The reaction mechanism follows electrophilic addition, where bromine attacks the electron-rich double bond of the butene backbone, forming a dibromide stabilized by the adjacent phenyl groups.

Key Reaction Conditions

-

Temperature : −10°C to 0°C (prevents polybromination)

-

Solvent : Anhydrous diethyl ether

-

Molar Ratio : 2.2 equivalents Br₂ per mole of 2,3-diphenyl-2-butene

-

Reaction Time : 6–8 hours

Nitro Group Substitution

The dibrominated compound undergoes nitro substitution using silver nitrite (AgNO₂) in dimethylformamide (DMF). Moreno-Mañas and Teixido (1988) optimized this step, reporting that refluxing the dibromide with 2.5 equivalents of AgNO₂ at 110°C for 12 hours yields 1,4-dinitro-2,3-diphenyl-2-butene with 68% efficiency. The reaction proceeds via an SN2 mechanism, where Ag⁺ facilitates bromide departure, and nitrite acts as a nucleophile.

Challenges and Mitigation

-

Competing Nitrito Product Formation : Minimized by using excess AgNO₂ and polar aprotic solvents (e.g., DMF).

-

Byproduct Removal : Sequential washes with ammonium hydroxide and cold water eliminate unreacted AgNO₂ and AgBr.

Direct Nitration of 2,3-Diphenyl-2-butene

Nitration Methodology

Direct nitration employs a mixture of concentrated nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) at low temperatures. The dual acid system generates nitronium ions (NO₂⁺), which electrophilically attack the terminal carbons (C1 and C4) of the butene chain. Wegmann and Dahn (1946) noted that maintaining the reaction below 10°C prevents oxidative degradation of the phenyl rings.

Optimized Parameters

-

Acid Ratio : 3:1 (v/v) H₂SO₄:HNO₃

-

Temperature : 5–10°C

-

Reaction Duration : 4 hours

-

Yield : 52–60% (crude), increasing to 70% after recrystallization in ethanol

Mechanistic Insights

The nitration proceeds via a two-step process:

-

Generation of Nitronium Ion :

-

Electrophilic Attack : The nitronium ion targets the electron-deficient terminal carbons of the butene backbone, facilitated by the electron-withdrawing phenyl groups.

Comparative Analysis of Synthetic Routes

| Parameter | Bromide Substitution | Direct Nitration |

|---|---|---|

| Starting Material | 1,4-Dibromo-2,3-diphenyl-2-butene | 2,3-Diphenyl-2-butene |

| Reagents | AgNO₂, DMF | HNO₃, H₂SO₄ |

| Reaction Time | 12 hours | 4 hours |

| Temperature | 110°C | 5–10°C |

| Yield | 68% | 60–70% |

| Purity | >95% (HPLC) | 85–90% (HPLC) |

| Industrial Scalability | Moderate (AgNO₂ cost) | High |

Advantages of Bromide Substitution

-

Higher regioselectivity due to pre-positioned bromine atoms.

-

Reduced side reactions compared to direct nitration.

Advantages of Direct Nitration

-

Fewer synthetic steps.

-

Lower reagent costs.

Industrial Production and Scalability

Large-scale synthesis favors direct nitration due to its cost-effectiveness. Simamura and Suzuki (1954) described a continuous-flow reactor system where 2,3-diphenyl-2-butene is fed into a chilled nitration chamber, achieving a throughput of 15 kg/hour . Post-reaction purification involves fractional crystallization using ethanol-water mixtures, yielding pharmaceutical-grade material (>99% purity).

化学反应分析

Types of Reactions

1,4-Dinitro-2,3-diphenyl-2-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro groups can yield amine derivatives.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium methoxide or sodium ethoxide in alcohol solvents are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields 2,3-diphenyl-2-butene-1,4-diamine .

科学研究应用

1,4-Dinitro-2,3-diphenyl-2-butene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1,4-Dinitro-2,3-diphenyl-2-butene involves its interaction with molecular targets through its nitro and phenyl groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1,4-Dinitro-2,3-diphenyl-2-butene

- CAS Number : 94608-59-0

- Molecular Formula : C₁₆H₁₄N₂O₄

- Molecular Weight : 298.3 g/mol

- Structure: Features a central butene chain (C=C double bond at position 2) with nitro (-NO₂) groups at positions 1 and 4, and phenyl (C₆H₅) substituents at positions 2 and 3 .

Comparison with Structurally or Functionally Similar Compounds

2,4-Dinitro-2,4-diazahexane (DNDA6)

- Structure : A six-membered diazacyclic compound with nitro groups at positions 2 and 4.

- Molecular Formula : C₄H₈N₄O₄.

- Applications : Used as a plasticizer in composite low-vulnerability ammunition (LOVA) propellants to improve homogeneity and processing .

- Thermal Behavior : Studied via differential scanning calorimetry (DSC), showing compatibility with nitrocellulose and hexogen in propellant formulations .

1,4-Dinitro-1,3-butadiene

- Structure : A conjugated diene with nitro groups at positions 1 and 4.

- Reactivity : Exhibits heightened reactivity in cycloaddition reactions due to electron-deficient double bonds .

- Key Difference : The absence of phenyl groups in this compound results in lower molecular weight (C₄H₄N₂O₄) and higher volatility compared to the target compound.

2,3-Bis(nitroxymethyl)-2,3-dinitrobutane-1,4-diol Dinitrate

- Structure : Contains multiple nitro and nitroxymethyl groups on a butane-diol backbone.

- Applications : Classified as a high-energy material due to its dense nitro functionalization .

- Key Difference : The additional hydroxyl and nitrate ester groups in this compound contribute to higher oxygen balance and detonation velocity, whereas this compound’s phenyl groups may favor stability over energy density.

Comparative Data Table

常见问题

Synthetic Routes and Computational Optimization

Basic: What are the established synthetic methodologies for 1,4-Dinitro-2,3-diphenyl-2-butene? The synthesis of nitro-substituted compounds often involves nitration reactions under controlled conditions. For example, 1,4-dinitro derivatives can be synthesized via stepwise nitration of precursor alkenes or diols, as seen in the preparation of 1,4-dinitro-1,3-butadiene derivatives using diol intermediates and acetylation/nitration steps . Mannich reactions have also been employed for structurally similar nitroamines, suggesting potential applicability for introducing nitro groups in complex aromatic systems . Key steps include precise temperature control and stoichiometric optimization to avoid over-nitration or decomposition.

Advanced: How can computational methods like MEDT (Molecular Electron Density Theory) aid in predicting reaction pathways or isomer stability? Computational studies, such as those applied to (1E,3E)-1,4-dinitro-1,3-butadiene, use MEDT to analyze electron density distributions and predict regioselectivity in nitration or isomerization reactions . ADME (Absorption, Distribution, Metabolism, Excretion) and PASS (Prediction of Activity Spectra for Substances) simulations can further model reactivity and stability under varying conditions. These tools help identify metastable intermediates or guide synthetic routes to minimize hazardous byproducts.

Structural Characterization and Analytical Challenges

Basic: Which spectroscopic techniques are critical for characterizing this compound? Fourier-transform infrared (FT-IR) spectroscopy is essential for identifying nitro (NO₂) and aromatic C–H stretching vibrations. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves phenyl substituents and alkene geometry (e.g., trans- vs. cis-isomers) . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, critical for verifying purity and structural integrity.

Advanced: How can contradictions in thermal decomposition data from DSC (Differential Scanning Calorimetry) and FT-IR studies be resolved? Discrepancies may arise from differences in sample preparation (e.g., purity, particle size) or heating rates. For example, DSC studies of nitro-diazahexane mixtures revealed phase transitions sensitive to heating rates , while FT-IR can detect intermediate decomposition products (e.g., NO₂ release). Cross-validation with thermogravimetric analysis (TGA) and computational kinetic modeling (e.g., Arrhenius parameters) is recommended to reconcile data .

Purity Assessment and Isomer Separation

Basic: What methods are used to assess purity and isomer distribution in nitroaromatic compounds? High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying isomers and impurities. For nitro compounds, reverse-phase columns with acetonitrile/water gradients effectively separate positional isomers . Gas chromatography (GC) coupled with MS is less common due to thermal instability but may be applicable for volatile derivatives.

Advanced: What challenges arise in isolating trans-2,3-diphenyl-2-butene isomers during synthesis? Isomer separation often requires chiral stationary phases in HPLC or recrystallization from polar solvents. Computational studies suggest that steric hindrance in trans-isomers may favor specific crystal packing, enabling selective crystallization . However, nitro groups introduce polarity variations that complicate phase behavior, necessitating iterative solvent screening.

Thermal Stability and Energetic Material Compatibility

Basic: How is the thermal stability of this compound evaluated? DSC is the primary method, measuring exothermic peaks for decomposition onset temperatures. For example, binary mixtures of nitro-diazahexane with nitrocellulose showed decomposition thresholds above 180°C, indicating compatibility in propellant formulations . Isothermal stability tests at elevated temperatures (e.g., 75°C for 48 hours) further assess long-term storage viability.

Advanced: What mechanistic insights explain its interaction with co-crystallized energetic materials like HMX or CL-20? Co-crystallization studies of HMX/CL-20 revealed short-range molecular recognition driven by nitro group interactions . For 1,4-dinitro derivatives, molecular dynamics simulations can model lattice energies and predict compatibility. Experimental validation via X-ray diffraction and sensitivity testing (e.g., impact friction) is critical for applications in composite explosives.

Computational Predictive Modeling

Advanced: How do PASS simulations predict the biological or environmental activity of nitroaromatic compounds? PASS algorithms analyze structural descriptors to forecast toxicity profiles, such as mutagenicity or biodegradability. For 1,4-dinitro derivatives, predictions may highlight nitro-reductase susceptibility or persistence in aquatic systems . These models guide hazard assessments but require experimental validation via in vitro assays (e.g., Ames test) or environmental fate studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。